molecular formula C10H8ClNO2S B3024828 4-Chloronaphthalene-1-sulfonamide CAS No. 6292-61-1

4-Chloronaphthalene-1-sulfonamide

Cat. No. B3024828
CAS RN: 6292-61-1
M. Wt: 241.69 g/mol
InChI Key: YQXWHPSJAYLYED-UHFFFAOYSA-N
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Description

4-Chloronaphthalene-1-sulfonamide is a chemical compound used for pharmaceutical testing .


Synthesis Analysis

The synthesis of 4-Chloronaphthalene-1-sulfonamide involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a greater yield compared to other methods .


Molecular Structure Analysis

The molecular structure of 4-Chloronaphthalene-1-sulfonamide is represented by the InChI code 1S/C10H8ClNO2S/c11-9-5-6-10 (15 (12,13)14)8-4-2-1-3-7 (8)9/h1-6H, (H2,12,13,14) . The molecular weight of this compound is 241.7 .


Physical And Chemical Properties Analysis

The melting point of 4-Chloronaphthalene-1-sulfonamide is between 185-186 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

Sulfonamides, including 4-chloronaphthalene-1-sulfonamide, are synthesized and structurally elucidated for potential biological applications. A study focused on the synthesis of sulfonamides and their structural verification using techniques like FT-IR spectroscopy and thermogravimetry, indicating their potential as future medicinal drugs (Hussain et al., 2022).

Medicinal Chemistry and Drug Design

The sulfonamide group is integral in medicinal chemistry and appears in various drugs, including sulfonamide antibacterials. These are derivatives of 4-aminobenzenesulfonamide, with the sulfonamide moiety acting as an isostere of the carboxylic acid group in the natural substrate. This highlights the significance of sulfonamides in drug design (Kalgutkar et al., 2010); (Smith & Jones, 2008).

Spectroscopic and Quantum Chemical Analysis

Research involving the spectroscopic investigation and quantum chemical approach of sulfonamide derivatives provides insights into their molecular and electronic structures. Such studies assist in understanding the stability and reactivity of these compounds (Mahmood et al., 2016).

Inhibitory Activities on Enzymes

Sulfonamides are known as inhibitors of various metabolic enzymes and exhibit significant inhibitory activities, as demonstrated in studies involving human paraoxonase (Işık et al., 2019).

Application in Antitumor Activities

Sulfonamide derivatives have been synthesized and evaluated for their potential as antitumor agents and carbonic anhydrase inhibitors, indicating their significance in cancer research and potential therapeutic applications (Ozmen Ozgun et al., 2019).

Polymorphism and Structural Diversity

Studies on polymorphism of aromatic sulfonamides, including those with fluorine groups, contribute to understanding the structural diversity and stability of these compounds, which is crucial for their pharmaceutical applications (Terada et al., 2012).

Computational Chemistry and Reactivity Prediction

Computational chemistry strategies are employed to predict the reactivity of sulfonamides, facilitating the understanding of their behavior in chemical reactions at the molecular level, which is essential in pharmaceutical and environmental applications (Fu et al., 2021).

Future Directions

Sulfonamides, the group to which 4-Chloronaphthalene-1-sulfonamide belongs, have extensive applications in medicinal and synthetic chemistry . They exhibit a range of pharmacological activities, allowing them to play a role in treating a diverse range of disease states . This has paved the way for the continuous search and design of new drug formulations based on this class of compounds .

properties

IUPAC Name

4-chloronaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXWHPSJAYLYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978734
Record name 4-Chloronaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloronaphthalene-1-sulfonamide

CAS RN

6292-61-1
Record name NSC9915
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Record name 4-Chloronaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloronaphthalene-1-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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